2-(Oxetan-2-yl)propan-1-ol
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Description
“2-(Oxetan-2-yl)propan-1-ol” is a chemical compound with the CAS number 1438898-86-2 . It is also known by its English name “2-(oxetan-2-yl)propan-1-ol” and has a molecular formula of C6H12O2 .
Synthesis Analysis
The synthesis of oxetane derivatives has been a subject of numerous studies . One method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . Another method involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes .
Molecular Structure Analysis
The molecular structure of “2-(Oxetan-2-yl)propan-1-ol” consists of an oxetane ring attached to a propan-1-ol group . The molecular weight of this compound is 116.15828 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Oxetan-2-yl)propan-1-ol” include a boiling point of 210.9±8.0 °C (Predicted) and a density of 1.040±0.06 g/cm3 (Predicted) .
Scientific Research Applications
- 2-(Oxetan-2-yl)propan-1-ol derivatives could serve as intermediates in the synthesis of pharmaceuticals, including pyranones, sugar analogues, antibiotics, and anticancer drugs .
- The compound can be synthesized using environmentally friendly methods. For instance, the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 yields 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol .
- HDES, with a 2:1 molar ratio, effectively extract alcohols such as ethanol, propan-2-ol, and propan-1-ol. These solvents enhance separation efficiency and promote eco-friendly processes .
Medicinal Chemistry and Drug Development
Green Synthesis
Hydrophobic Deep Eutectic Solvents (HDES)
properties
IUPAC Name |
2-(oxetan-2-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(4-7)6-2-3-8-6/h5-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGYGYBPXWUCRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-2-yl)propan-1-ol |
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